2-Formyl-4-(3-trifluoromethoxyphenyl)phenol

Catalog No.
S6666270
CAS No.
1111129-39-5
M.F
C14H9F3O3
M. Wt
282.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol

CAS Number

1111129-39-5

Product Name

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol

IUPAC Name

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H

InChI Key

LEDZZOUMUADSFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol is an organic compound characterized by a phenolic structure with a formyl group and a trifluoromethoxy substituent. Its molecular formula is C15_{15}H12_{12}F3_3O2_2, indicating the presence of three fluorine atoms, which contribute to its unique chemical properties. The trifluoromethoxy group enhances the compound's lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, which may involve nitration, sulfonation, or halogenation, typically requiring catalysts like aluminum chloride or iron(III) chloride .

The biological activity of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol has been explored in various studies. It exhibits potential antitumor activity and may interact with specific molecular targets in biological pathways. The trifluoromethoxy group is known to enhance the compound's bioavailability and stability, potentially increasing its efficacy against certain cancer cell lines .

The synthesis of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-trifluoromethoxybenzaldehyde and salicylaldehyde.
  • Reaction Conditions: Common methods include the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds under mild conditions. This method is favored for its efficiency and scalability in producing complex organic molecules.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol has several applications:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.
  • Material Science: Due to its unique properties, it can be utilized in developing specialty chemicals and materials with specific functionalities.
  • Research: It is used in studies investigating enzyme interactions and biological pathways .

Studies on the interactions of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol with various enzymes have indicated that it may act as an inhibitor or modulator of specific biological processes. The trifluoromethoxy group plays a crucial role in enhancing binding affinity due to its electronic effects, which can influence the compound's reactivity and stability within biological systems .

Several compounds share structural similarities with 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, including:

Compound NameMolecular FormulaUnique Features
2-Formyl-5-(4-trifluoromethylphenyl)phenolC15_{15}H12_{12}F3_{3}O2_2Contains trifluoromethyl instead of trifluoromethoxy group
2-Formyl-6-(3-trifluoromethoxyphenyl)phenolC15_{15}H12_{12}F3_{3}O2_2Different position of trifluoromethoxy substitution
2-Hydroxy-5-(trifluoromethyl)benzaldehydeC8_{8}H6_{6}F3_{3}OLacks phenolic structure but has similar functional groups

Uniqueness

The unique aspect of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol lies in its combination of the formyl group with the trifluoromethoxy substituent, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

282.05037863 g/mol

Monoisotopic Mass

282.05037863 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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